DRI-C21045

CD40-CD40L Protein-Protein Interaction Inhibitor Immunomodulation

CD40 pathway interrogation is frequently compromised by inhibitors with off-target TNF-R1 cross-reactivity. DRI-C21045 provides a rigorously validated CD40-CD40L PPI inhibitor: • Cell-free CD40-CD40L binding IC50 = 0.17 µM; >5,800-fold selectivity over TNF-R1 • Inhibits CD40L-induced NF-κB (IC50 17.1 µM) and human B cell proliferation (IC50 4.5 µM) • No cytotoxicity up to 200 µM; prolongs skin allograft survival in murine models Supplied as ≥98% pure solid with full COA; ships ambient temperature globally. For R&D only.

Molecular Formula C32H24N2O7S
Molecular Weight 580.6 g/mol
Cat. No. B10783251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDRI-C21045
Molecular FormulaC32H24N2O7S
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=CC=C5)S(=O)(=O)O
InChIInChI=1S/C32H24N2O7S/c1-41-32(37)25-14-12-23(13-15-25)30(35)33-26-18-16-21(17-19-26)20-8-10-24(11-9-20)31(36)34-27-6-2-4-22-5-3-7-28(29(22)27)42(38,39)40/h2-19H,1H3,(H,33,35)(H,34,36)(H,38,39,40)
InChIKeyBZAWLSZPOBGURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DRI-C21045: Selective CD40-CD40L Inhibitor


DRI-C21045 (CAS 2101765-81-3) is a small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI), identified from a medicinal chemistry campaign that replaced the azo linkers of organic dye scaffolds with amide bonds to improve drug-like properties [1]. It belongs to a class of biphenyl-linked naphthalenesulfonic acid derivatives and exhibits an IC50 of 0.17 µM in a cell-free CD40-CD40L binding inhibition assay [1]. The compound shows concentration-dependent inhibition of CD40L-induced NF-κB activation (IC50 = 17.1 µM) and B cell proliferation (IC50 = 4.5 µM) in cellular assays, and it demonstrates specificity for CD40 over the related TNF-R1–TNF-α interaction [1]. DRI-C21045 also prolongs graft survival in a murine skin allograft model [1].

CD40-CD40L costimulatory pathway inhibition studies
CD40-selective over TNF-R1; supports target-specific pathway interpretation
Compatible with cell-based NF-κB and B cell proliferation assays
Reported use in murine allograft survival models for transplant research

Why DRI-C21045 Cannot Be Substituted


Generic substitution among small-molecule CD40-CD40L inhibitors is not scientifically valid due to substantial, documented differences in potency, selectivity, and functional cellular outcomes. Within the same chemical series, minor structural variations yield up to a 2000-fold range in IC50 values (e.g., compound 5 IC50 = 341.6 µM versus DRI-C21045 IC50 = 0.17 µM) [1]. Furthermore, the presence of a biphenyl linker is critical; monocyclic analogs exhibit three orders of magnitude lower potency [1]. Distinct substitution patterns on the terminal rings also dictate functional selectivity in NF-κB and B cell assays [1]. Consequently, substituting DRI-C21045 with a structurally similar analog such as DRI-C21041 (IC50 = 0.31 µM) or DRI-C21095 (IC50 = 0.17 µM) can alter experimental outcomes or translational relevance. The quantitative evidence below substantiates why DRI-C21045 represents a precisely defined tool for reproducible CD40-CD40L blockade.

Structural Determinants of Potency

The biphenyl linker is essential for activity; monocyclic analogs exhibit orders of magnitude lower potency and may not reproduce CD40-CD40L blockade.

Wide Potency Range Within the Same Series

Minor substitution changes can shift IC50 values by more than 1000-fold, making structurally similar analogs unreliable substitutes without re-validation.

Functional Selectivity Varies

Ring substitution patterns alter NF-κB and B cell assay outcomes; class-level inferences may not transfer, requiring compound-specific functional profiling.

DRI-C21045: Head-to-Head Comparison


CD40-CD40L Binding Potency vs. DRI-C21041

In a direct head-to-head comparison within the same study and assay, DRI-C21045 (compound 10) inhibited the CD40-CD40L interaction with an IC50 of 0.17 µM, representing a 1.8-fold improvement in potency over the structurally related analog DRI-C21041 (compound 6, IC50 = 0.31 µM) [1]. The difference is attributed to the 4'-CO2Me substitution in DRI-C21045 versus the 4'-NO2 group in DRI-C21041 [1].

Binding Affinity Comparison
Head-to-head
DRI-C21045 IC50 = 0.17 µM
vs. DRI-C21041 IC50 = 0.31 µM
(1.8-fold difference)
Reported binding assay context; structural dependence of affinity confirmed
Cell-free ELISA-type assay; substitution at 4'-position drives potency
CD40-CD40L Protein-Protein Interaction Inhibitor Immunomodulation

B Cell Proliferation vs. Compound 11

DRI-C21045 (compound 10) was directly compared with compound 11 (a 5-CO2H/4'-NO2 analog) across multiple assays. DRI-C21045 inhibited CD40-CD40L binding with an IC50 of 0.17 µM versus 0.36 µM for compound 11 [1]. More importantly, in a functional primary human B cell proliferation assay, DRI-C21045 achieved an IC50 of 4.5 µM, while compound 11 required 15.9 µM—a 3.5-fold difference [1].

Functional B Cell Proliferation
Head-to-head
DRI-C21045 IC50 = 4.5 µM
vs. compound 11 IC50 = 15.9 µM
(3.5-fold difference)
Cell-based functional assay context; potency does not linearly follow binding affinity
Primary human B cells; CD40L/IL-4 stimulation, 48 h
CD40-CD40L B Cell Proliferation Immunosuppression

Selectivity for CD40 over TNF-R1

DRI-C21045 exhibited an IC50 of 992.0 µM against the TNF-R1–TNF-α interaction, compared to 0.17 µM against CD40-CD40L [1]. This yields a selectivity ratio of >5800-fold, confirming that the compound does not broadly inhibit other TNF superfamily members at concentrations required for CD40 blockade. In contrast, the reference dye compound 1 (mordant brown 1 analog) showed a selectivity ratio of only 19-fold (CD40 IC50 = 2.26 µM; TNF IC50 = 42.7 µM) [1].

CD40 Selectivity Window
Head-to-head
Selectivity ratio >5800-fold
(TNF-R1 IC50 992 µM / CD40 IC50 0.17 µM)
Supports target-specific pathway interpretation; reduces off-target confounding
Compared to dye-based inhibitor with only 19-fold selectivity
Selectivity TNF Superfamily Off-Target

In Vivo Skin Allograft Survival

In a murine skin allograft model (C57BL/6 to BALB/c), daily subcutaneous administration of DRI-C21045 at 30 mg/kg significantly prolonged graft survival compared to vehicle control [1]. While direct comparative in vivo data for DRI-C21041 or compound 11 are not reported in the same study, DRI-C21045's superior in vitro potency (binding and B cell proliferation) positions it as the lead candidate of the series for translational studies.

In Vivo Allograft Survival
Reported
Significant prolongation vs. vehicle
(30 mg/kg daily s.c., murine skin allograft)
Model-response endpoint context; supports transplantation research model use
C57BL/6 to BALB/c model; direct comparator data not available
In Vivo Transplantation Allograft

Cytotoxicity & Genotoxicity Profile

DRI-C21045 showed no signs of cytotoxicity at concentrations up to 200 µM and no genotoxic potential at concentrations up to 500 µM [1]. This is notable because the effective concentrations for CD40-CD40L inhibition (0.17 µM binding; 4.5–17.1 µM cellular) are well below these thresholds, providing a wide safety margin for in vitro experiments.

Cytotoxicity & Genotoxicity
Reported
No cytotoxicity at ≤200 µM
No genotoxicity at ≤500 µM
Supports safety-related endpoint monitoring in cell-based assays
Concentrations well above functional IC50 values
Safety Cytotoxicity Genotoxicity

DRI-C21045: Key Applications


CD40-CD40L Mechanistic Studies

In cellular or biochemical assays where precise interrogation of the CD40 pathway is essential, DRI-C21045's 0.17 µM binding IC50 and >5800-fold selectivity over TNF-R1 [1] ensure that observed effects are attributable to CD40-CD40L disruption rather than cross-reactivity with related TNF receptors. This makes it the preferred tool over less selective compounds (e.g., dye-based inhibitors with only 19-fold selectivity [1]) for experiments that may be confounded by TNF-α signaling.

Preclinical Transplantation & Autoimmune Models

For research groups modeling allograft rejection, islet transplantation, or autoimmune conditions such as type 1 diabetes, DRI-C21045 provides a small-molecule alternative to anti-CD40L antibodies. Its demonstrated ability to prolong skin allograft survival in mice [1] establishes a baseline for dose-ranging studies and combination therapies. Compared to DRI-C21041, which has 1.8-fold lower binding potency [1], DRI-C21045 may achieve equivalent immunomodulation at lower doses or provide a greater effect at the same dose.

Primary B Cell Proliferation Assays

In assays measuring CD40L-induced human B cell proliferation, DRI-C21045's IC50 of 4.5 µM [1] offers a 3.5-fold advantage over compound 11 (15.9 µM) [1]. This translates to a more robust inhibition at concentrations that remain below cytotoxicity thresholds (>200 µM [1]), allowing researchers to clearly delineate CD40-dependent from -independent B cell activation pathways.

CD40-CD40L Target Validation

As a well-characterized, commercially available small molecule with documented in vitro selectivity and in vivo activity [1], DRI-C21045 is ideally suited for proof-of-concept studies in emerging disease areas (e.g., atherosclerosis [2], viral infection) where the CD40-CD40L axis is hypothesized to play a role. Its drug-like properties (e.g., lack of azo dye chromophores [1]) and defined structure-activity relationship facilitate formulation and reproducibility across different laboratory settings.

Application
Selection Property
Validation Focus
CD40-CD40L pathway mechanism studies
Binding affinity & selectivity profile
Confirm CD40 specificity and lack of TNF-R1 cross-reactivity in your assay
Preclinical transplant model research
In vivo pharmacodynamic response
Verify graft survival prolongation in relevant transplantation model
Primary B cell proliferation assays
Functional cellular potency (IC50)
Ensure CD40-dependent inhibition without confounding cytotoxicity
Target validation in emerging CD40-related models
Defined structure-activity relationship
Reproduce pathway engagement and confirm consistency across experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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